Bienvenue dans la boutique en ligne BenchChem!

1-(2-Bromo-5-methoxybenzoyl)azetidine

Anticancer Activity Cytotoxicity MTT Assay

1-(2-Bromo-5-methoxybenzoyl)azetidine [CAS 1090366-23-6] is a synthetic azetidine derivative composed of a 2-bromo-5-methoxybenzoyl moiety linked to an azetidine heterocycle. It serves primarily as a versatile building block in medicinal chemistry for synthesizing more complex pharmaceutical agents.

Molecular Formula C11H12BrNO2
Molecular Weight 270.12 g/mol
CAS No. 1090366-23-6
Cat. No. B3080693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromo-5-methoxybenzoyl)azetidine
CAS1090366-23-6
Molecular FormulaC11H12BrNO2
Molecular Weight270.12 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)Br)C(=O)N2CCC2
InChIInChI=1S/C11H12BrNO2/c1-15-8-3-4-10(12)9(7-8)11(14)13-5-2-6-13/h3-4,7H,2,5-6H2,1H3
InChIKeyDRHOLMYKBDNKBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Bromo-5-methoxybenzoyl)azetidine (CAS 1090366-23-6) Building Block Procurement Guide


1-(2-Bromo-5-methoxybenzoyl)azetidine [CAS 1090366-23-6] is a synthetic azetidine derivative composed of a 2-bromo-5-methoxybenzoyl moiety linked to an azetidine heterocycle . It serves primarily as a versatile building block in medicinal chemistry for synthesizing more complex pharmaceutical agents . Its structure features a four-membered nitrogen-containing ring that confers unique reactivity due to ring strain, alongside bromo and methoxy substituents that enable further functionalization through cross-coupling and nucleophilic substitution reactions .

Why Unsubstituted or Alternative Azetidine Building Blocks Cannot Replace 1-(2-Bromo-5-methoxybenzoyl)azetidine


The presence of both bromo and methoxy substituents on the benzoyl ring of 1-(2-bromo-5-methoxybenzoyl)azetidine provides a unique dual-handle reactivity profile not found in simpler azetidine building blocks . The bromo group enables transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the methoxy group can direct electrophilic aromatic substitution or be demethylated to a phenol for further derivatization . Substituting a generic unsubstituted benzoyl azetidine or a mono-substituted analog would eliminate these orthogonal synthetic opportunities, reducing the structural diversity achievable in downstream libraries and potentially compromising target engagement profiles already established for this scaffold .

Quantitative Evidence of Differentiation for 1-(2-Bromo-5-methoxybenzoyl)azetidine


Cytotoxic Potency in Human Cancer Cell Lines vs. Unsubstituted Azetidine Benzoyl Analogs

In vitro MTT assay data indicates that 1-(2-bromo-5-methoxybenzoyl)azetidine exhibits cytotoxic effects on human cancer cell lines with IC50 values in the range of 15–30 µM . In contrast, a structurally related but unsubstituted benzoyl azetidine analog (2-bromo-5-methoxyphenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone shows an IC50 of approximately 15 µM under comparable conditions, suggesting that the unsubstituted azetidine core (lacking the 3-position sulfonyl modification) does not confer superior potency and that the 2-bromo-5-methoxybenzoyl unit is the primary pharmacophore-driving element for this cytotoxicity profile . Note: This is a cross-study comparable analysis derived from separate vendor technical datasheets; head-to-head studies under identical conditions have not been identified.

Anticancer Activity Cytotoxicity MTT Assay

5-Lipoxygenase (5-LO) Inhibitory Activity at 1 µM

The compound was evaluated for inhibition of 5-Lipoxygenase (5-LO) in vitro at a fixed concentration of 1 µM . Aladdin assay ALA615850 reports inhibition activity at this concentration, though a precise percent inhibition value is not publicly tabulated . This provides a baseline activity anchor for the unmoidfied azetidine scaffold. By comparison, several 3-substituted analogs (e.g., 1-(2-bromo-5-methoxybenzoyl)-3-[(furan-2-yl)methanesulfonyl]azetidine) reportedly achieve p38α MAP kinase IC50 of 12.3 nM , demonstrating that while the parent compound shows modest enzyme inhibition, its substituted derivatives can achieve orders-of-magnitude improvements in potency. This makes the unsubstituted azetidine the critical control and starting material for structure-activity relationship (SAR) campaigns.

5-Lipoxygenase Inflammation Enzyme Inhibition

Molecular Weight and Physicochemical Profile as a Minimal Scaffold

With a molecular weight of 270.12 g/mol (C11H12BrNO2), a computed ALogP of 1.31, and a topological polar surface area (tPSA) of 29.5 Ų, 1-(2-bromo-5-methoxybenzoyl)azetidine adheres to lead-like physicochemical criteria [1]. In contrast, the 3-(difluoromethyl) analog (CAS 2309536-80-7) has MW 332.14, and the 3-(4-chlorobenzenesulfonyl) analog (CAS not specified) has MW exceeding 400 g/mol . The lower molecular weight and favorable logP of the parent compound make it a superior starting point for fragment-based drug discovery (FBDD) and for subsequent optimization where property inflation must be controlled.

Lead-Like Properties Fragment-Based Drug Discovery Physicochemical Profile

Optimal Scientific and Industrial Application Scenarios for 1-(2-Bromo-5-methoxybenzoyl)azetidine


Fragment-Based Lead Generation and Scaffold Hopping Campaigns

As the minimal, unsubstituted scaffold with a molecular weight of 270.12 g/mol and favorable ALogP of 1.31, this compound is ideally suited as a fragment hit or starting point for fragment-based drug discovery (FBDD) campaigns targeting kinases, bromodomains, or inflammatory enzymes where azetidine-containing scaffolds have shown activity [1]. Its small size allows for efficient fragment elaboration while monitoring ligand efficiency metrics, as demonstrated by the nanomolar potencies achieved by its 3-substituted analogs on targets such as p38α MAP kinase .

Structure-Activity Relationship (SAR) Baseline for Azetidine Kinase Inhibitor Programs

The parent compound serves as the essential negative control and SAR baseline for programs developing 3-substituted azetidine-based kinase inhibitors. Data from the Aladdin assay ALA615850 indicates measurable 5-LO inhibition at 1 µM, providing a benchmark against which the enhanced potency of substituted derivatives (e.g., IC50 12.3 nM for p38α MAP kinase inhibition by the 3-[(furan-2-yl)methanesulfonyl] analog) can be quantified . Procurement of the parent scaffold is mandatory for accurate interpretation of substitution effects.

Synthetic Intermediate for Parallel Library Synthesis via Cross-Coupling

The presence of the bromo substituent at the 2-position of the benzoyl ring enables versatile palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) for the generation of diverse compound libraries . The methoxy group at the 5-position provides a secondary handle for selective demethylation and subsequent O-alkylation or sulfonylation, offering orthogonal diversification pathways not available in mono-substituted analogs . This dual reactivity is critical for the efficient synthesis of screening libraries targeting multiple biological pathways.

Quote Request

Request a Quote for 1-(2-Bromo-5-methoxybenzoyl)azetidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.